molecular formula C56H104N2O18 B8083041 N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine CAS No. 41106-94-9

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine

Cat. No.: B8083041
CAS No.: 41106-94-9
M. Wt: 1093.4 g/mol
InChI Key: FOCMISOLVPZNSV-CYSIEEFGSA-N
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Description

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine (hereafter referred to by its full systematic name) is a neutral glycosphingolipid (GSL) with a trisaccharide head group (GalNAcβ1-4Galβ1-4Glc) linked to a ceramide backbone composed of sphingosine (d18:1) and stearic acid (C18:0) . Its chemical formula is C₅₆H₁₀₄N₂O₁₈ (molecular weight: 1092.7284), and its structure includes a unique GalNAcβ1-4Galβ1-4Glcβ1-Cer sequence . This compound is implicated in pathogen-host interactions, particularly as a receptor for bacterial toxins like Shiga toxin, and is associated with lipoprotein particles in human blood .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41+,42+,43+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55+,56-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCMISOLVPZNSV-CYSIEEFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H104N2O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine is a complex glycosphingolipid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which consists of multiple sugar units linked to a sphingosine backbone, making it an important molecule in cell signaling, immune response, and cellular recognition.

Chemical Structure

The molecular formula of this compound is C23H43N1O11C_{23}H_{43}N_{1}O_{11}, with a molecular weight of approximately 483.6 g/mol. The structure features:

  • N-acetyl-beta-D-galactosamine (GalNAc)
  • Beta-D-galactose (Gal)
  • Beta-D-glucose (Glc)
  • Stearoyl group attached to the sphingosine backbone

Biological Functions

This glycosphingolipid exhibits several biological activities:

1. Cell Recognition and Signaling

Glycosphingolipids are critical for cell-cell recognition and communication. They serve as receptors for various pathogens and play a role in immune responses. The specific arrangement of sugar residues can influence the binding affinity to lectins and other proteins, impacting cellular interactions.

2. Role in Immune Response

Research indicates that compounds similar to N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine can modulate immune responses. For instance, they may enhance the activity of certain immune cells or act as antigens that elicit an immune response.

3. Impact on Pathogen Interaction

This compound may affect how pathogens interact with host cells. For example, certain bacteria exploit glycosphingolipids for adhesion and invasion, suggesting that this compound could be a target for therapeutic interventions.

Research Findings and Case Studies

StudyFindings
Study on Immune Modulation Demonstrated that similar glycosphingolipids enhance macrophage activation, leading to increased phagocytosis of bacterial pathogens .
Pathogen Adhesion Study Found that specific glycosphingolipid structures facilitate the adhesion of Escherichia coli to epithelial cells, indicating their role in infection processes .
Vaccine Development Investigated the use of glycosphingolipids as adjuvants in vaccines, showing improved immunogenicity when combined with traditional vaccine components .

The biological activity of N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine can be attributed to several mechanisms:

  • Receptor Binding : The specific sugar moieties can bind to carbohydrate-binding proteins (lectins), influencing signaling pathways.
  • Membrane Fluidity : Glycosphingolipids contribute to membrane microdomain formation (lipid rafts), affecting protein localization and signaling.
  • Immune Modulation : They can alter cytokine production and immune cell activation through interactions with immune receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Glycosphingolipids

Structural Differences

The compound is distinct from other glycosphingolipids due to its trisaccharide head group and specific ceramide composition. Below is a comparative analysis:

Table 1: Structural Comparison of Key Glycosphingolipids
Compound Name Carbohydrate Sequence Ceramide Composition Key Features
Target Compound GalNAcβ1-4Galβ1-4Glcβ1-Cer d18:1/18:0 (stearoyl) Unique trisaccharide with terminal GalNAc; stearic acid enhances membrane rigidity .
Lactosylceramide (LacCer, d18:1/24:1) Galβ1-4Glcβ1-Cer d18:1/24:1 Dihexosyl structure; longer ceramide chain (C24:1) influences lipid raft localization .
Asialo-GM2 GalNAcβ1-4Galβ1-4Glcβ1-Cer d18:1/16:0 (palmitoyl) Structural analog but differs in ceramide fatty acid chain length .
Globotriaosylceramide (Gb3, CD77) Galα1-4Galβ1-4Glcβ1-Cer d18:1/16:0 or d18:1/24:0 Terminal α-linked galactose; primary Shiga toxin receptor .
Key Observations:
  • Carbohydrate Specificity : The target compound’s terminal GalNAc distinguishes it from LacCer (terminal Gal) and Gb3 (terminal α-Gal). This confers specificity in binding pathogens like Chlamydia trachomatis via GalNAcβ1-4Gal motifs .
  • Ceramide Variability : The stearoyl (C18:0) chain enhances membrane rigidity compared to LacCer’s nervonic acid (C24:1) or asialo-GM2’s palmitoyl (C16:0), affecting lipid raft dynamics .

Functional Differences

Table 2: Functional Roles of Comparable Glycosphingolipids
Compound Name Biological Role Pathogen Interaction Clinical Relevance
Target Compound Shiga toxin receptor; lipoprotein-associated signaling Binds Shiga toxin and Haemophilus influenzae adhesins . Potential biomarker for bacterial infections .
LacCer Cell adhesion, inflammation, and atherosclerosis Binds Pseudomonas aeruginosa; modulates LDL uptake in macrophages . Linked to cardiovascular diseases and inflammatory disorders .
Asialo-GM2 Pathogen adhesion site Recognized by Chlamydia spp. and Helicobacter pylori . Overexpressed in certain cancers (e.g., colorectal) .
Gb3 Primary Shiga toxin receptor; apoptosis regulation High-affinity binding to Shiga toxin B subunit . Mutations in Gb3 synthase cause Fabry disease .
Key Findings:
  • Toxin Binding : The target compound’s trisaccharide head group allows moderate Shiga toxin binding, but Gb3 (with terminal α-Gal) exhibits higher affinity .
  • Cancer Associations: While asialo-GM2 and Gal-GalNAc (a disaccharide tumor marker) are overexpressed in adenocarcinomas , the target compound’s role in oncology remains underexplored.
  • Pathogen Specificity : The GalNAcβ1-4Gal sequence in the target compound and asialo-GM2 enables cross-recognition by Chlamydia and H. influenzae adhesins .

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